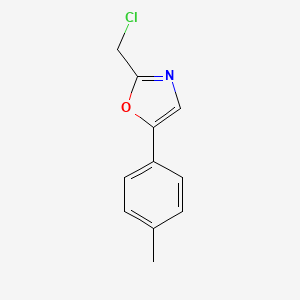

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole

CAS No.: 1023811-25-7

Cat. No.: VC2786655

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023811-25-7 |

|---|---|

| Molecular Formula | C11H10ClNO |

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6H2,1H3 |

| Standard InChI Key | ZJCGNFFRNLWRIE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)CCl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)CCl |

Introduction

Chemical Identity and Properties

Basic Identification Parameters

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is a structurally distinct compound with well-defined chemical parameters. The compound is characterized by various identification markers essential for chemical classification and research purposes.

| Property | Value |

|---|---|

| CAS Number | 1023811-25-7 |

| Molecular Formula | C11H10ClNO |

| Molecular Weight | 207.66 g/mol |

| MDL Number | MFCD09835610 |

| Synonyms | Oxazole, 2-(chloromethyl)-5-(4-methylphenyl)- |

The compound is registered in chemical databases with the unique CAS number 1023811-25-7, which serves as its primary identifier in scientific literature and commercial catalogs. Its molecular formula C11H10ClNO indicates a structure composed of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom arranged in a specific configuration .

Structural Characteristics

The molecular structure of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole features a five-membered oxazole ring with distinct functional group substituents. The oxazole core is a heterocyclic structure containing one oxygen atom and one nitrogen atom in positions 1 and 3, respectively. This arrangement distinguishes it from oxadiazoles, which contain two nitrogen atoms in the five-membered ring.

The compound is characterized by two key substituents on the oxazole ring:

-

A chloromethyl group (-CH2Cl) at position 2 of the ring

-

A 4-methylphenyl group (p-tolyl) at position 5 of the ring

The presence of the chloromethyl group makes this compound particularly valuable as a synthetic intermediate due to the reactivity of the chlorine atom, which can undergo nucleophilic substitution reactions. The 4-methylphenyl group contributes to the compound's lipophilicity and potential interactions with biological targets through hydrophobic and π-π stacking interactions.

| Supplier | Location | Contact Information |

|---|---|---|

| Beijing Xinyanhui Pharmaceutical Research and Development Co., Ltd. | China | 13969155946 |

| Block Chemical Technology (Shanghai) Co., Ltd. | China | 021-20432219, 13918097649 |

| Nantong Hanfang Biotechnology Co., Ltd. | China | 18616537568 |

These suppliers provide the compound for research institutions, pharmaceutical companies, and other organizations involved in chemical and drug development . The concentration of suppliers in China reflects the country's significant role in the production of specialty chemicals and pharmaceutical intermediates.

Synthetic Approaches

Related Synthetic Examples

Information from similar compounds suggests that multi-step reactions are often required for the synthesis of functionalized oxazoles. For example, the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (a structural isomer) involves a multi-step reaction with specific conditions:

-

Initial reaction with hydrogen chloride in 1,4-dioxane at 20°C

-

Subsequent treatment with trichlorophosphate in chloroform under reflux conditions

Structure-Activity Relationships

Functional Group Contributions

The specific functional groups in 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole contribute to its potential biological and chemical properties:

-

The oxazole ring serves as a rigid scaffold that can participate in hydrogen bonding and other non-covalent interactions with biological targets

-

The chloromethyl group introduces reactivity for nucleophilic substitution reactions, making the compound useful as a synthetic intermediate

-

The 4-methylphenyl group provides lipophilicity and potential for π-π stacking interactions with aromatic amino acid residues in proteins

Understanding these structure-activity relationships is crucial for predicting the compound's behavior in biological systems and its potential applications in drug discovery.

Research Opportunities

Unexplored Areas

Despite its potential utility, 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole appears to be understudied, with limited published research specifically focused on this compound. This presents several opportunities for future research:

-

Comprehensive characterization of physicochemical properties

-

Exploration of biological activities through systematic screening

-

Development of optimized synthetic routes

-

Investigation of structure-activity relationships through the preparation and testing of analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume